Desacetylnavelbine

Description

Properties

CAS No. |

126347-74-8 |

|---|---|

Molecular Formula |

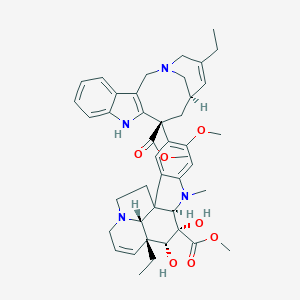

C43H52N4O7 |

Molecular Weight |

736.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1 |

InChI Key |

OBAOAFYUDIHEFP-KMYMPCDISA-N |

SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

Isomeric SMILES |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

Synonyms |

desacetylnavelbine |

Origin of Product |

United States |

Structure Activity Relationships Sar and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of vinca (B1221190) alkaloids, including Desacetylnavelbine, is primarily mediated by their interaction with tubulin. These compounds bind to specific sites on tubulin heterodimers, preventing their polymerization into microtubules or promoting their depolymerization, ultimately leading to mitotic arrest and cell death ontosight.aiwikipedia.orgwikipedia.orgmims.comwikidata.orgfishersci.canih.govhpra.ie.

This compound's structure consists of a complex ring system featuring indole (B1671886) and azecine rings, along with various hydroxyl and methoxy (B1213986) groups ontosight.ai. The deacetylation at the 4-O position is the key structural difference distinguishing it from vinorelbine (B1196246). While the exact impact of this specific modification on tubulin binding affinity and downstream cellular effects compared to vinorelbine is not extensively detailed in the available information, studies on related vinca alkaloid metabolites, such as deacetylvinblastine (B1237596), suggest that deacetylation can influence biological activity pharmgkb.org. One study indicated that deacetylvinblastine was more biologically active than its parent compound, vinblastine (B1199706) pharmgkb.org. This highlights the potential significance of the 4-O position for the activity profile within the vinca alkaloid class.

The complex nature of the vinca alkaloid-tubulin interaction and the multiple binding sites on tubulin contribute to the intricate SAR of these compounds researchgate.net. Subtle structural variations can lead to differences in binding affinity, the type of tubulin assemblies formed (e.g., spirals vs. paracrystals), and ultimately, the cytotoxic potency and spectrum of activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies are computational techniques used to establish mathematical models correlating chemical structure with biological activity. These methods aim to identify the key molecular descriptors and spatial arrangements that are critical for activity, thereby guiding the design of new compounds with predicted improved properties researchgate.net.

While QSAR and 3D-QSAR have been applied in the study of various drug classes to understand their interactions with biological targets and optimize their activity researchgate.net, specific detailed QSAR or 3D-QSAR studies focused exclusively on this compound or comparing this compound directly to vinorelbine at this level of analysis are not prominently available in the provided search results. Research in this area for this compound would be valuable to quantitatively assess the impact of the 4-O deacetylation on its biological activity and to inform the design of novel derivatives.

Computational Approaches for SAR Derivation and Pharmacophore Discovery

Computational approaches, including molecular modeling, docking studies, and molecular dynamics simulations, play a significant role in understanding the interaction of small molecules with their biological targets researchgate.netresearchgate.net. These methods can provide insights into the preferred binding conformations, key interactions with amino acid residues in the binding site, and the dynamic behavior of the ligand-target complex.

For vinca alkaloids, computational studies have been utilized to explore their binding to tubulin and to understand the structural features that govern their activity researchgate.net. However, specific computational studies focused on deriving the SAR of this compound or performing pharmacophore discovery based on its interaction with tubulin are not detailed in the provided information. Pharmacophore models, which represent the essential steric and electronic features of a molecule required for optimal interaction with a target, derived from computational studies of this compound, could provide valuable templates for the design of new active analogues.

Impact of Stereochemical Features on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity for many drugs, including natural products like vinca alkaloids nih.govsci-hub.senih.govnih.govctdbase.org. The specific spatial orientation of functional groups can significantly influence a molecule's ability to bind to its target, its metabolism, distribution, and ultimately, its efficacy and toxicity nih.govctdbase.org.

This compound possesses chiral centers, which contribute to its optical activity ontosight.ai. The complex polycyclic structure of vinca alkaloids contains multiple stereogenic centers, and the specific configuration at each center is crucial for their interaction with tubulin. Studies on vinblastine analogues, for instance, have highlighted the critical importance of stereochemistry at positions like C14' and C16' for their activity. While the general importance of stereochemistry in vinca alkaloid activity is well-established, the specific impact of the stereochemistry at the 4-O position following deacetylation in this compound on its pharmacological profile compared to vinorelbine is not explicitly detailed in the search results. Further research focusing on the stereochemical aspects of this compound's interaction with tubulin is needed to fully understand its structure-activity relationships.

Strategic Design Principles for Novel this compound Analogues

Strategic design principles for novel this compound analogues would be guided by the understanding of its SAR, aiming to optimize desirable pharmacological properties while minimizing potential drawbacks. Given that this compound is an active metabolite of vinorelbine medac.eudrugbank.compharmgkb.orgresearchgate.net, its structure provides a natural starting point for exploring modifications that might lead to improved therapeutic indices or activity against resistant cell lines.

However, the rational design of new vinca alkaloid derivatives is challenging due to the incomplete understanding of their exact binding site(s) on tubulin and their precise mechanisms of action researchgate.net. Despite these challenges, research continues to explore structural modifications to the vinca alkaloid scaffold to generate new analogues with altered properties researchgate.net.

Potential strategies for designing novel this compound analogues could involve:

Modifications around the 4-O hydroxyl group to explore the impact of different substituents on tubulin binding and pharmacokinetic properties.

Alterations to other parts of the molecule based on SAR information from vinorelbine and other vinca alkaloids to influence potency, spectrum of activity, or resistance profiles.

Utilizing computational modeling and docking studies to predict the binding modes and affinities of potential analogues to tubulin, although the limitations in the understanding of the precise binding site should be considered.

Considering the stereochemical implications of any modifications, as the stereochemistry at various positions is known to be critical for activity nih.govsci-hub.senih.govnih.govctdbase.org.

Q & A

Q. How can researchers design robust dose-escalation studies for this compound in combination therapies?

Q. What validation protocols ensure reproducibility in this compound’s anti-angiogenic effects across laboratories?

- Methodological Answer : Standardize endothelial tube formation assays (Matrigel-based) with predefined metrics (branch points, tube length). Use reference controls (e.g., Bevacizumab) and share raw imaging data via public repositories (e.g., Figshare) .

Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

| Property | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥98% |

| LogP | Shake-flask/LC-MS | 2.1–2.5 |

| Aqueous solubility | Nephelometry (pH 7.4) | ≥0.5 mg/mL |

Table 2 : Common Contradictions in this compound Studies

| Observation | Proposed Resolution | Evidence Source |

|---|---|---|

| Variability in IC50 values | Standardize cell passage # | |

| Discrepant PK half-life | Validate via microsampling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.